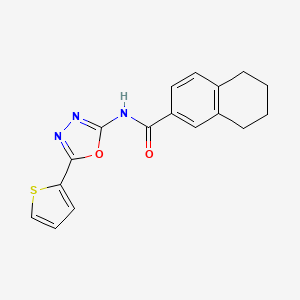
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including amidation, esterification, and cyclization. For instance, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized using EDC and HOBt in acetonitrile at room temperature, followed by characterization through spectroscopic methods and melting point determination . Similarly, other studies have reported the synthesis of novel compounds through one-pot multi-component reactions or by reacting specific anilines with ammonia, carbon disulphide, and other reagents . These methods highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including 1H NMR, IR, and MS. For example, the structure of a related compound, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, was elucidated, showing that the acetamide and thiadiazole units are twisted relative to each other, and the molecule forms centrosymmetric dimers via hydrogen bonds in the crystal . These structural analyses are crucial for understanding the molecular interactions and potential biological activities of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include the formation of thioesters, amidation, and cyclization to create various heterocyclic structures . The reactivity of the thiadiazole moiety, in particular, is leveraged to create compounds with multiple biological activities, as seen in the synthesis of thiadiazoles and imidazolinones .
Physical and Chemical Properties Analysis
The physical properties, such as melting points, are determined for the synthesized compounds to aid in their characterization . The chemical properties, particularly the cytotoxic activities of these compounds, are evaluated using in vitro assays against cancer cell lines. For instance, derivatives with specific substituents on the phenyl ring exhibited the best cytotoxic activity against various cancer cell lines, although none showed superior activity to the reference drug doxorubicin . Another study reported the synthesis of compounds with significant cytotoxicity on PANC-1 and HepG2 cell lines .
Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment : Compounds related to 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide have been investigated for their potential in photodynamic therapy. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with potential for Type II photosensitizers in treating cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Nematocidal Activity : Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups that demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, indicating potential applications in agricultural pest control (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial and Anti-inflammatory Properties : Kumar and Panwar (2015) evaluated bis-heterocyclic derivatives containing thiadiazole for their antimicrobial, anti-inflammatory, and other pharmacological properties, highlighting the compound's versatility in medicinal chemistry (Kumar & Panwar, 2015).
Glutaminase Inhibition in Cancer Therapy : Shukla et al. (2012) studied analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide as glutaminase inhibitors, which have implications in cancer therapy (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Anti-HIV Activity : Hamad et al. (2010) synthesized new naphthalene derivatives, including those with 1,3,4-thiadiazole moieties, and evaluated their anti-HIV activity, suggesting their potential use in antiviral drug development (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Physical-Chemical and Biological Properties : Hotsulia and Fedotov (2020) synthesized and analyzed the physical-chemical properties of salts and acids containing 1,2,4-triazole and 1,3,4-thiadiazole fragments, assessing their biological potential through molecular modeling (Hotsulia & Fedotov, 2020).
Anticancer Agents : Mohammadi-Farani, Heidarian, and Aliabadi (2014) synthesized N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives and evaluated their cytotoxicity as potential anticancer agents (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Propiedades
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-12-20-21-18(27-12)26-11-14-8-15(23)16(25-2)9-22(14)10-17(24)19-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMBYLZOLDYRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524172.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524178.png)
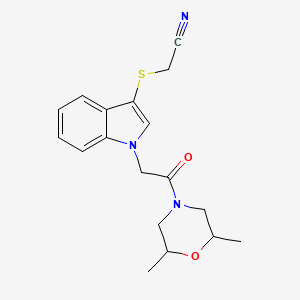

![N-(2,5-dimethoxyphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2524182.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2524183.png)
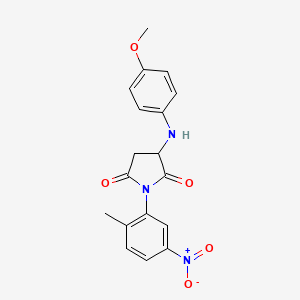
![2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2524185.png)
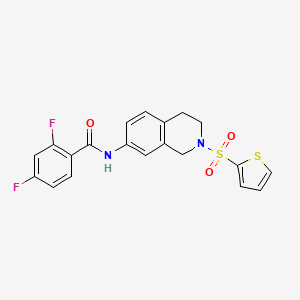
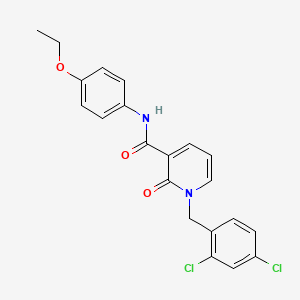
![2-ethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2524191.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2524192.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2524194.png)
